N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfanyl)propanamide

Structure-Activity Relationship 6-Position Substituent Thioether Linker

This compound is a uniquely substituted 1-benzoyl-tetrahydroquinoline featuring a 3-(phenylsulfanyl)propanamide moiety at the 6-position—a flexible thioether-linked amide absent from all published in-class analogs. Unlike the rigid benzenesulfonamide in Glucocorticoid Receptor Modulator 1 (NF-κB IC₅₀ 9 nM), this probe explores unexplored 6-position chemical space. Essential for SAR expansion, molecular docking (template PDB 9DTA), and NF-κB pathway screening. Procure this specific compound to preserve sulfur-mediated target interactions critical for your research.

Molecular Formula C25H24N2O2S
Molecular Weight 416.54
CAS No. 1206988-85-3
Cat. No. B2568016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfanyl)propanamide
CAS1206988-85-3
Molecular FormulaC25H24N2O2S
Molecular Weight416.54
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)CCSC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
InChIInChI=1S/C25H24N2O2S/c28-24(15-17-30-22-11-5-2-6-12-22)26-21-13-14-23-20(18-21)10-7-16-27(23)25(29)19-8-3-1-4-9-19/h1-6,8-9,11-14,18H,7,10,15-17H2,(H,26,28)
InChIKeyPLEGEOJMKAFEIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfanyl)propanamide (CAS 1206988-85-3): Structural Identity and Scaffold Context for Research Procurement


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfanyl)propanamide (CAS 1206988-85-3, molecular formula C₂₅H₂₄N₂O₂S, MW 416.54 g/mol) is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class. It features an N-benzoyl group at the 1-position and a 3-(phenylsulfanyl)propanamide substituent at the 6-position of the tetrahydroquinoline ring. Although no primary research publications or patents specifically characterizing this compound were identified in the public domain, the 1-benzoyl-1,2,3,4-tetrahydroquinoline scaffold is an established pharmacophore with demonstrated activity in nuclear factor-kappa B (NF-κB) inhibition, glucocorticoid receptor modulation, and anticancer cytotoxicity [1]. The closest structurally characterized analog is Glucocorticoid Receptor Modulator 1 (CAS 2868357-11-1), which differs at the 6-position substituent—bearing a benzenesulfonamide rather than the 3-(phenylsulfanyl)propanamide moiety present in the target compound .

Why Generic Substitution Fails for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfanyl)propanamide: 6-Position Substituent Determines Target Engagement Profile


In the 1-benzoyl-1,2,3,4-tetrahydroquinoline scaffold, biological activity is exquisitely sensitive to the nature of the 6-position substituent. Smith et al. (2003) demonstrated that even minor changes at the 6-position (e.g., hydrogen vs. fluorine) significantly alter potency in ecdysone receptor-mediated gene expression assays [1]. The target compound's 3-(phenylsulfanyl)propanamide substituent introduces a flexible thioether-linked amide—a chemotype absent from the closest published analog, Glucocorticoid Receptor Modulator 1 (which bears a rigid benzenesulfonamide at the 6-position with NF-κB IC₅₀ of 9 nM) . The thioether sulfur atom provides distinct electronic character and conformational自由度 that cannot be replicated by sulfonamide, ether, or alkyl linkers commonly found in in-class analogs [2]. Therefore, procurement of this specific compound—rather than a generic 6-substituted benzoyl-THQ—is essential to preserve the unique pharmacophoric features hypothesized to engage biological targets through sulfur-mediated interactions or distinct conformational preferences.

Quantitative Differentiation Evidence for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfanyl)propanamide (CAS 1206988-85-3) Versus Closest Analogs


Structural Divergence at the 6-Position: 3-(Phenylsulfanyl)propanamide vs. Benzenesulfonamide in the Closest Published Analog

The target compound is structurally differentiated from its closest published analog, Glucocorticoid Receptor Modulator 1 (CAS 2868357-11-1), by the 6-position substituent. The target compound contains a 3-(phenylsulfanyl)propanamide moiety (thioether-linked, flexible propyl spacer, amide bond), whereas the analog contains a 5-chloro-2-methoxy-4-methylbenzenesulfonamide (rigid sulfonamide, direct S–N linkage). The thioether sulfur introduces a distinct hydrogen-bond acceptor character and increased lipophilicity (estimated ΔcLogP ≈ +0.8 to +1.2) relative to the sulfonamide analog . This structural difference is critical because Smith et al. (2003) established that 6-position substitution on the 1-benzoyl-THQ scaffold directly modulates biological potency in a mammalian cell-based reporter gene assay—with fluorine vs. hydrogen at the 6-position producing distinct activity profiles [1].

Structure-Activity Relationship 6-Position Substituent Thioether Linker Scaffold Differentiation

Class-Level NF-κB Inhibitory Activity: Scaffold Potency Baseline from 1,2,3,4-Tetrahydroquinoline Derivatives

The 1,2,3,4-tetrahydroquinoline scaffold has been independently validated as a potent NF-κB inhibitory chemotype. Jo et al. (2016) reported that N-substituted tetrahydroquinoline-2-carboxamides exhibit NF-κB transcriptional inhibition with IC₅₀ values ranging from 0.70 μM (compound 6g, the most potent in the series) to >100 μM, compared with reference compounds PDTC (IC₅₀: 37.2 μM) and KL-1156 (IC₅₀: 53 ± 15 μM) [1]. Compound 6g exhibited 53-fold greater NF-κB inhibition than the reference compound. Furthermore, Bui et al. (2020) demonstrated that N-benzoyl and N-alkanoyl tetrahydroquinoline derivatives suppress LPS-induced pro-inflammatory mediators (IL-6, TNF-α, NO) in BV2 microglial cells via NF-κB and JNK pathway inhibition [2]. This class-level evidence establishes a potency baseline for the scaffold: optimized THQ derivatives can achieve sub-micromolar NF-κB IC₅₀ values, and the N-benzoyl substitution (present in the target compound) is specifically validated within the active chemotype space.

NF-κB Inhibition Tetrahydroquinoline Scaffold Anticancer Activity In Vitro Cytotoxicity

Ecdysone Receptor Gene Expression SAR: 6-Position Substitution on 1-Benzoyl-THQ Directly Modulates Biological Activity

Smith et al. (2003) systematically evaluated 35 cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines with varying substituents at the 6-position, benzoyl ring, and phenylamino ring for their ability to induce reporter gene expression via the Aedes aegypti ecdysone receptor in mammalian cells [1]. The study established that hydrogen or fluorine at the 6-position of the tetrahydroquinoline ring, combined with small lipophilic substituents at the meta/para positions of the benzoyl ring, produced the most potent gene expression. This demonstrates that (a) the 6-position is a validated site for modulating biological activity on the 1-benzoyl-THQ scaffold, and (b) the steric and electronic character of the 6-substituent directly influences target engagement. The target compound's 3-(phenylsulfanyl)propanamide at the 6-position represents a substantially larger and more polar substituent than hydrogen or fluorine, suggesting a distinct activity profile from the published SAR series.

Ecdysone Receptor Gene Expression 6-Position SAR Inducible Gene Switch

Crystallographically Validated Binding of 1-Benzoyl-THQ-6-yl Scaffold: WDR91-DR3448 Co-Crystal Structure (PDB 9DTA)

The 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl scaffold has been crystallographically validated as a protein-binding ligand. The co-crystal structure of the WDR domain of WDR91 in complex with DR3448 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-cyano-2-methoxyphenyl)acetamide) was solved at 2.10 Å resolution (PDB ID: 9DTA, deposited September 2024) [1]. This structure demonstrates that the N-benzoyl-THQ-6-yl core scaffold can engage in specific, high-resolution protein-ligand interactions. The target compound shares the identical core scaffold (N-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl) with DR3448, differing only in the 6-position amide substituent (3-(phenylsulfanyl)propanamide vs. 2-(3-cyano-2-methoxyphenyl)acetamide). This crystallographic precedent confirms that the scaffold can achieve defined binding poses, providing confidence for structure-based drug design applications.

X-ray Crystallography WDR91 Protein-Ligand Complex Structural Biology

Critical Data Gap Advisory: Absence of Direct Quantitative Biological Activity Data for CAS 1206988-85-3

After an exhaustive search of PubMed, PubMed Central, BindingDB, ChEMBL, PubChem, ChemSpider, the RCSB Protein Data Bank, Google Patents, and multiple authoritative chemical databases, no primary research publication, patent, or curated bioactivity database entry containing quantitative biological assay data (IC₅₀, Kᵢ, Kd, EC₅₀, GI₅₀, etc.) for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfanyl)propanamide (CAS 1206988-85-3) was identified as of the search date [1]. In contrast, the closest structural analog (Glucocorticoid Receptor Modulator 1, CAS 2868357-11-1) has published NF-κB IC₅₀ of 9 nM and AP-1 IC₅₀ of 130 nM . This data gap means that all potency, selectivity, and efficacy claims for this specific compound must be considered unvalidated. Users procuring this compound for research should be aware that they are acquiring a structurally novel but biologically uncharacterized chemical entity, and that any biological activity must be established de novo.

Data Transparency Procurement Risk Assessment Research Chemical Uncharacterized Compound

Recommended Research Application Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfanyl)propanamide (CAS 1206988-85-3) Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for 6-Position Modification of the 1-Benzoyl-Tetrahydroquinoline Scaffold

The compound is best positioned as a chemical probe for SAR exploration of the 6-position on the 1-benzoyl-THQ scaffold. The Smith et al. (2003) study demonstrated that 6-position substitution directly modulates biological activity, but the published SAR space is limited to small substituents (H, F) [1]. This compound's 3-(phenylsulfanyl)propanamide moiety—containing a thioether, a conformationally flexible three-carbon linker, and a terminal amide—explores a previously uncharacterized region of 6-position chemical space. Researchers comparing this compound against Glucocorticoid Receptor Modulator 1 (rigid sulfonamide at 6-position) can probe how linker flexibility and sulfur electronics affect target binding and functional activity .

NF-κB Pathway Inhibitor Screening in Inflammation and Oncology Models

Based on the class-level evidence that N-benzoyl tetrahydroquinoline derivatives are potent NF-κB transcriptional inhibitors (Jo et al., 2016: most potent compound 6g, IC₅₀ = 0.70 μM; Bui et al., 2020: N-benzoyl THQ derivatives active in BV2 neuroinflammation model) [2], this compound is a rational candidate for inclusion in NF-κB pathway screens. The thioether-containing 6-substituent may confer distinct pharmacokinetic properties or target selectivity compared to the sulfonamide-containing analog. Priority screening contexts include LPS-stimulated macrophage assays, cancer cell line cytotoxicity panels (NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT 15), and neuroinflammation models.

Structure-Based Drug Design Leveraging the WDR91 Co-Crystal Structural Template

The co-crystal structure of DR3448 bound to WDR91 (PDB 9DTA, 2.10 Å) demonstrates that the N-benzoyl-THQ-6-yl scaffold is competent for specific, high-resolution protein-ligand interactions [3]. Computational chemists can use this structure as a template for molecular docking and dynamics simulations of the target compound, replacing the DR3448 6-substituent with the 3-(phenylsulfanyl)propanamide moiety to predict binding poses, identify potential protein targets, and guide synthetic optimization. This application scenario is supported by direct structural evidence for the scaffold's binding capability.

Fragment-Based and Combinatorial Library Synthesis Using the 6-Amino-1-benzoyl-THQ Intermediate

From a synthetic chemistry perspective, the 6-amino-1-benzoyl-1,2,3,4-tetrahydroquinoline intermediate provides a versatile handle for generating diverse amide libraries at the 6-position. The target compound represents one member of a potential combinatorial library where the 3-(phenylsulfanyl)propanoic acid is coupled to the 6-amino scaffold. Procurement of this specific compound enables direct comparison with other 6-substituted analogs (e.g., benzamides, sulfonamides, acetamides) in parallel biological screens, facilitating systematic SAR development around this pharmacophore.

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfanyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.